[5-(3-Methoxyphenyl)furan-2-YL]methanol
Description
[5-(3-Methoxyphenyl)furan-2-YL]methanol is a furan-derived compound featuring a hydroxymethyl (-CH₂OH) group at the 2-position of the furan ring and a 3-methoxyphenyl substituent at the 5-position.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[5-(3-methoxyphenyl)furan-2-yl]methanol |
InChI |
InChI=1S/C12H12O3/c1-14-10-4-2-3-9(7-10)12-6-5-11(8-13)15-12/h2-7,13H,8H2,1H3 |
InChI Key |
IWHQCKIIOMTZBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)CO |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Core Construction
A commonly employed method to introduce the 3-methoxyphenyl substituent at the 5-position of furan involves Suzuki-Miyaura cross-coupling:
- Reactants: 5-formylfuran-2-yl boronic acid or 5-bromofuran-2-carbaldehyde and 3-methoxyphenylboronic acid.
- Catalyst: Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2).
- Base: Sodium carbonate (Na2CO3).
- Solvent: Mixed acetonitrile/water (MeCN/H2O).
- Conditions: Stirring at 60 °C for about 1 hour.
After completion, the reaction mixture is acidified, extracted, and purified by column chromatography to isolate the 5-(3-methoxyphenyl)furan-2-carbaldehyde intermediate with high yield and purity.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Coupling | 5-formylfuran-2-yl boronic acid + 3-methoxyphenylboronic acid, Pd catalyst, Na2CO3, MeCN/H2O, 60 °C, 1 h | 5-(3-Methoxyphenyl)furan-2-carbaldehyde intermediate |
Reduction of 2-Formyl Group to Hydroxymethyl
The aldehyde group at the 2-position is reduced to the corresponding alcohol:
- Reducing Agent: Sodium borohydride (NaBH4).
- Solvent: Methanol.
- Temperature: Typically 0 °C to room temperature.
- Procedure: Sodium borohydride is added portion-wise to a cooled solution of the aldehyde intermediate in methanol, stirred for 30 minutes to 1 hour.
- Work-up: The reaction mixture is quenched with water, extracted with an organic solvent such as ethyl acetate or cyclopentyl methyl ether, dried, and evaporated to yield the target alcohol.
This method yields [5-(3-Methoxyphenyl)furan-2-yl]methanol efficiently while preserving the furan ring and other substituents.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Reduction | NaBH4, MeOH, 0 °C to RT, 30-60 min | This compound |
Alternative Preparation via Bromomethyl Intermediate
Another route involves halogenation of the hydroxymethyl group to form a bromomethyl intermediate, which can then be converted to the alcohol:
- Halogenation: Using reagents like tribromoisocyanuric acid in dichloromethane with triphenylphosphine to convert the hydroxymethyl to bromomethyl.
- Subsequent substitution or reduction: The bromomethyl derivative can be converted back to the alcohol or used for further functionalization.
This method is useful for preparing derivatives or for subsequent functional group transformations.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Suzuki Coupling + NaBH4 Reduction | Pd(PPh3)2Cl2, Na2CO3, MeCN/H2O, 60 °C; NaBH4, MeOH, 0 °C | 80-90 | >95 | High selectivity, mild conditions |
| Bromomethyl Intermediate Route | Tribromoisocyanuric acid, PPh3, DCM; substitution | 70-85 | >90 | Useful for derivatives, additional steps |
Research Findings and Notes
- The palladium-catalyzed Suzuki coupling is a robust and widely used approach for constructing the 5-aryl substituted furan core with high regioselectivity and functional group tolerance.
- Sodium borohydride reduction of aldehydes on furan rings proceeds smoothly without ring opening or side reactions, making it suitable for preparing hydroxymethyl derivatives.
- Microwave-assisted synthesis methods have been reported for related furanyl compounds, offering reduced reaction times and improved yields, though specific application to this compound requires further exploration.
- Purification typically involves column chromatography using ethyl acetate and petroleum ether mixtures, achieving high purity suitable for further synthetic or biological studies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(3-Methoxyphenyl)furan-2-YL]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the methoxy or methanol groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [5-(3-Methoxyphenyl)furan-2-YL]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance stability and alter reactivity for targeted synthesis .
- Amino groups (e.g., -NH₂) introduce hydrogen-bonding capabilities, influencing solubility and bioactivity .
- The 3-methoxyphenyl group in the target compound may offer intermediate polarity between hydrophobic aryl groups (e.g., chlorophenyl) and hydrophilic functionalities (e.g., -OH), affecting its pharmacokinetic profile.
Bio-Based Platform Chemicals
Compounds like (5-(1,3-dioxolan-2-yl)furan-2-yl)methanol (DFM) and (5-(4-(hydroxymethyl)-1,3-dioxolan-2-yl)furan-2-yl)methanol (FDFM) are derived from 5-hydroxymethylfurfural (HMF) via acetalization. These serve as renewable fuel additives or polymer precursors .
Biological Activity
[5-(3-Methoxyphenyl)furan-2-YL]methanol is a compound characterized by its unique structural features, including a furan ring and methoxy substitution. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, particularly in cancer research, antimicrobial properties, and other pharmacological effects.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 220.22 g/mol. The compound features:
- A furan ring at the core, which is known for its reactivity and biological significance.
- A 3-methoxyphenyl group at the 5-position, enhancing its electronic properties and potential interactions with biological targets.
- A hydroxymethyl group at the 2-position, which may influence its solubility and reactivity.
Biological Activity Overview
Research into compounds similar to this compound suggests various biological activities:
Anticancer Activity
The anticancer potential of compounds with furan structures has been extensively studied. For instance, derivatives containing furan have shown promising results in inhibiting cancer cell proliferation. In a study examining related compounds, it was found that certain furan derivatives exhibited significant antiproliferative effects against various cancer cell lines, including lung (A549) and colon (HCT116) cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-(3-Methoxyphenyl)furan-2-YL]methanol | A549 | TBD | Apoptosis induction |
| Similar Furan Derivative | HCT116 | 0.39 | Cell cycle arrest |
Antimicrobial Activity
Furan derivatives are also recognized for their antimicrobial properties. Studies indicate that this compound may exhibit broad-spectrum antibacterial activity. In comparative studies, certain furan compounds have outperformed traditional antibiotics against strains such as Pseudomonas fluorescens.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Pseudomonas fluorescens | TBD |
| Standard Antibiotic | Streptomycin | TBD |
The mechanisms underlying the biological activities of this compound can be attributed to:
- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in cell signaling pathways.
- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Key Biological Pathways : Research indicates that furan derivatives can inhibit pathways critical for cancer cell survival and proliferation.
Case Studies
-
Study on Anticancer Activity : A study investigated a furan derivative similar to this compound in human lung and colon cancer cells. Results indicated significant inhibition of cell viability when treated with concentrations ranging from 0.39 to 0.78 µM.
- Methods : The study utilized the Sulforhodamine B (SRB) assay for evaluating cell viability and fluorescence imaging techniques for visualizing apoptosis.
- Antimicrobial Efficacy Assessment : Another case focused on the antimicrobial activity of furan derivatives against various bacterial strains. The results highlighted that some derivatives exhibited MIC values lower than those of conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
